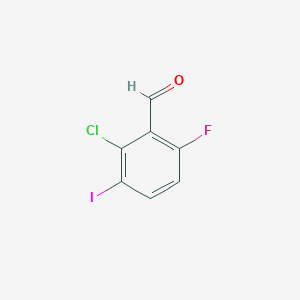

2-Chloro-6-fluoro-3-iodobenzaldehyde

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of polyhalogenated aromatic aldehydes, distinguished by its unique trihalogen substitution pattern on a benzene ring. The compound bears the molecular formula C₇H₃ClFIO and possesses a molecular weight of 284.45 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting the specific positions of the halogen substituents relative to the aldehyde functional group.

The Chemical Abstracts Service has assigned this compound the registry number 146137-84-0, which serves as its unique identifier in chemical databases and literature. Alternative designations include the synonym 6-chloro-2-fluoro-3-iodobenzaldehyde, though this nomenclature represents the same molecular structure with different positional numbering conventions. The compound's structural complexity is further characterized by its International Chemical Identifier key QGYZYCNWAXTOPA-UHFFFAOYSA-N, which provides a standardized representation of its molecular structure.

The molecular architecture of this compound exhibits a benzene ring framework with three distinct halogen substituents positioned at the 2, 3, and 6 positions relative to the aldehyde carbon. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties. The presence of electron-withdrawing fluorine and chlorine atoms, combined with the larger, more polarizable iodine atom, generates distinctive electronic effects that enhance the compound's utility in synthetic applications.

Historical Development in Halogenated Benzaldehyde Research

The historical development of halogenated benzaldehyde research traces back to early investigations into aromatic halogenation reactions and their mechanistic understanding. The foundation for modern halogenated benzaldehyde chemistry was established through pioneering work on electrophilic aromatic substitution and halodecarboxylation reactions. Historical research by Pope and Wood demonstrated early observations of halogenation patterns in aromatic compounds, particularly noting the behavior of hydroxybenzoic acids under bromination conditions, which provided fundamental insights into halogen substitution mechanisms.

The evolution of halogenated benzaldehyde synthesis methodologies has been significantly influenced by advances in decarboxylative halogenation techniques. The Hunsdiecker-Borodin reaction, developed in the early twentieth century, established fundamental principles for introducing halogens into aromatic systems through decarboxylation pathways. These early methodological developments provided the conceptual framework for synthesizing complex polyhalogenated aromatic compounds, including trihalogenated benzaldehydes such as this compound.

Research into halogenated benzaldehydes gained significant momentum during the mid-twentieth century as synthetic organic chemistry evolved to address increasing demands for specialized aromatic intermediates. The development of more sophisticated halogenation reagents and reaction conditions enabled chemists to achieve selective substitution patterns that were previously challenging to obtain. The introduction of modern spectroscopic techniques further accelerated research in this field by providing detailed structural characterization capabilities for complex halogenated aromatic compounds.

Contemporary research on halogenated benzaldehydes has been driven by their expanding applications in pharmaceutical synthesis, materials science, and agrochemical development. Recent studies have demonstrated the exceptional utility of polyhalogenated benzaldehydes as synthetic building blocks for constructing complex molecular architectures. The unique reactivity profiles of these compounds, particularly those containing multiple different halogen substituents, have opened new avenues for selective synthetic transformations that were previously inaccessible through conventional methodologies.

The systematic investigation of structure-activity relationships in halogenated benzaldehydes has revealed important correlations between substitution patterns and chemical reactivity. Research has shown that the specific positioning and nature of halogen substituents significantly influence both electronic properties and steric accessibility, factors that are crucial for optimizing synthetic applications. These fundamental insights have guided the development of more efficient synthetic routes and have contributed to the rational design of halogenated benzaldehyde derivatives with tailored properties.

Significance in Modern Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic chemistry due to its exceptional versatility as a synthetic intermediate and its unique electronic properties. The compound's trihalogenated structure provides multiple reactive sites that can be selectively activated under appropriate reaction conditions, making it an invaluable building block for constructing complex molecular frameworks. The presence of the aldehyde functional group further enhances its synthetic utility by enabling participation in a wide range of carbonyl chemistry transformations.

The compound demonstrates remarkable potential in pharmaceutical synthesis applications, where its unique substitution pattern allows for the construction of bioactive molecules with specific electronic and steric requirements. Research has shown that halogenated benzaldehydes can serve as key intermediates in the synthesis of various therapeutic compounds, with the specific halogen substitution pattern influencing both synthetic accessibility and biological activity. The combination of chlorine, fluorine, and iodine substituents in this compound provides synthetic chemists with unprecedented flexibility for introducing diverse functional groups through selective substitution reactions.

Modern synthetic methodologies have demonstrated the compound's exceptional utility in cross-coupling reactions, where the iodine substituent can participate in palladium-catalyzed transformations while the chlorine and fluorine atoms remain intact. This selective reactivity enables the construction of complex molecular architectures through sequential coupling reactions, making the compound particularly valuable for medicinal chemistry applications. Recent synthetic investigations have highlighted the importance of such polyhalogenated intermediates in developing new pharmaceutical agents with improved pharmacological profiles.

The compound's significance extends to materials science applications, where halogenated aromatic compounds are increasingly recognized for their unique electronic properties and potential applications in functional materials. The electron-withdrawing nature of the halogen substituents significantly alters the electronic characteristics of the aromatic system, creating opportunities for developing novel materials with specific optical, electronic, or catalytic properties. Research in this area has demonstrated that carefully designed halogenated aromatic compounds can exhibit exceptional performance in applications ranging from organic semiconductors to specialized catalysts.

| Application Area | Specific Utility | Key Properties |

|---|---|---|

| Pharmaceutical Synthesis | Building block for bioactive compounds | Selective reactivity sites |

| Cross-coupling Chemistry | Palladium-catalyzed transformations | Iodine participation, halogen retention |

| Materials Science | Functional material development | Modified electronic properties |

| Synthetic Methodology | Complex molecular construction | Multiple reactive positions |

Environmental considerations have also highlighted the importance of understanding halogenated benzaldehyde behavior and fate. Research on halogenated aromatic compounds has revealed important insights into their environmental transport and transformation pathways. Studies investigating the volatility, phase transitions, and solubility properties of halogenated benzaldehydes have provided crucial data for predicting their environmental behavior and developing appropriate handling and disposal protocols.

The analytical characterization of this compound has benefited significantly from advances in modern spectroscopic and chromatographic techniques. High-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and advanced separation methods have enabled detailed structural confirmation and purity assessment of this complex halogenated compound. These analytical capabilities have been essential for ensuring the quality and consistency of synthetic intermediates used in critical applications, particularly in pharmaceutical development where structural integrity is paramount.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIKPDELKYKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Oxidation of 2-Chloro-6-fluorotoluene Derivatives

This approach involves chlorination of 2-chloro-6-fluorotoluene to form benzyl chloride intermediates, followed by oxidation to the aldehyde.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of 2-chloro-6-fluorotoluene | Reflux at 180 °C under metal halide light irradiation with chlorine gas and catalytic phosphorus trichloride (0.5 mL per 250 g substrate) | Formation of 2-chloro-6-fluorobenzyl chloride |

| 2 | Monitoring by gas chromatography; stop chlorine feed when benzyl chloride <0.5% | N/A | Avoids over-chlorination |

| 3 | Addition of iron and super-strong acid catalyst (Fe3O4/Fe) | 180 °C | Catalyzes oxidation |

| 4 | Slow addition of water over 2 hours, incubation for 4 hours | pH adjusted with sodium carbonate to 8-9 | Conversion of benzyl chlorides to 2-chloro-6-fluorobenzaldehyde |

| 5 | Separation and purification by distillation | N/A | Final product with >99% purity |

- Yield:

- Approximately 92.7% to 95% yield of 2-chloro-6-fluorobenzaldehyde with purity around 99.7% by gas chromatography.

- Notes:

- The process also allows isolation of 2-chloro-6-fluorobenzoic acid as a by-product after acidification and filtration.

- Reference: Detailed in a 2012 Chinese patent describing industrial-scale preparation methods.

Use of Organolithium Compounds and Formyl Equivalents

This method involves the reaction of halogenated aromatic compounds with organolithium bases and formyl equivalents to introduce the aldehyde functionality.

- Reagents:

- Secondary amine lithium compounds such as lithium diisopropylamide or lithium tetramethylpiperidide.

- Formyl equivalents such as N,N-dimethylformamide (DMF) or related formamides.

- Reaction Conditions:

- The reaction is typically carried out at very low temperatures, below –60 °C (preferably between –70 °C and –110 °C) to ensure regioselectivity and prevent side reactions.

- Reaction times range from 1 to 8 hours, followed by careful hydrolysis and acidification to isolate the aldehyde.

- Purification:

- Extraction with organic solvents such as tert-butyl methyl ether or dichloromethane.

- Drying over sodium sulfate and removal of solvent under reduced pressure.

- Further purification by chromatography, distillation, or crystallization if needed.

- Yield:

- Typically 50–80% based on the halogenated aromatic precursor.

- Reference: This approach is described in a 2001 patent focusing on ortho-substituted benzaldehydes.

Silica Gel-Assisted Preparation and Related Synthetic Routes

- Silica gel has been used as a support or additive in the preparation of halogenated benzaldehydes to improve reaction efficiency and selectivity.

- The method includes cyclodehydration and other ring-forming reactions for related compounds but also covers preparation of halogenated benzaldehydes through halogenation and formylation steps.

- The use of reagents such as carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) for halogenation steps has been reported, although side products such as (2-chloroethenyl)benzene can form and require careful purification.

- Reference: Detailed in a 2018 article published in Heterocycles.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Directed ortho-lithiation and formylation | 4-Chloro-2-fluoro-1-iodobenzene | LDA, DMF | –63 °C, N2 atmosphere | Not specified (typical) | High | High regioselectivity |

| Chlorination and oxidation of toluene derivative | 2-Chloro-6-fluorotoluene | Cl2, PCl3, Fe3O4, Na2CO3 | 150–180 °C, reflux, light irradiation | 92.7–95 | 99.7 | Industrial scale, high yield |

| Organolithium base and formyl equivalent | Halogenated aromatic compounds | Lithium diisopropylamide, DMF | –70 to –110 °C | 50–80 | Not specified | Requires low temperature, careful hydrolysis |

| Silica gel-assisted halogenation/formylation | Various halogenated aromatics | CCl4, PPh3, silica gel | Reflux, 20–43 h | Variable (up to 67%) | Variable | Side products possible |

Detailed Research Findings and Notes

The directed ortho-lithiation method is favored for laboratory-scale synthesis due to its regioselectivity and relatively straightforward work-up. The use of LDA and DMF is classical for formylation of aromatic rings bearing halogens, including iodine, chlorine, and fluorine substituents. The low temperature prevents side reactions and ensures selective lithiation adjacent to directing groups.

The chlorination-oxidation route is more suited for bulk production, where 2-chloro-6-fluorotoluene is selectively chlorinated to benzyl chloride intermediates under controlled conditions with phosphorus trichloride as a catalyst. Subsequent oxidation with iron-based catalysts and controlled hydrolysis yields the aldehyde with excellent purity and yield. This method is industrially relevant and scalable.

The organolithium and formyl equivalent approach offers versatility in the choice of formylating agents and bases, allowing synthesis of various ortho-substituted benzaldehydes. The use of bulky lithium amides improves selectivity by minimizing side reactions. However, the requirement for very low temperatures and careful quenching makes this method more demanding.

Silica gel-assisted methods can enhance reaction efficiency and selectivity in halogenation and formylation steps but may require additional purification to remove by-products such as vinyl halides formed during halogenation with CCl4/PPh3. These methods have been explored in recent research for the synthesis of halogenated benzaldehydes and related heterocycles.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products:

Substitution Products: Depending on the substituents introduced, various substituted benzaldehydes can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

2-Chloro-6-fluoro-3-iodobenzaldehyde finds applications in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences among related compounds:

Key Observations:

Halogen Effects :

- Iodine increases molecular weight significantly (e.g., 266.46 g/mol for iodinated derivatives vs. 158.55 g/mol for 2-Chloro-6-fluorobenzaldehyde).

- Fluorine introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions .

Hazards :

- The presence of iodine and chlorine correlates with heightened hazards. For example, 3-Chloro-2-fluoro-6-iodobenzaldehyde exhibits warnings for skin, eye, and respiratory irritation , while 3-Chlorobenzaldehyde requires immediate washing after exposure .

Aldehyde Reactivity

The aldehyde group enables nucleophilic additions and condensations. Iodine at position 3 in this compound enhances its utility in cross-coupling reactions , where it acts as a substrate for palladium-catalyzed couplings (e.g., with boronic acids) .

Physical Properties

Limited data exist for the target compound, but inferences can be made:

- Iodinated analogs (e.g., 2-Chloro-6-iodobenzaldehyde) are likely solids at room temperature due to higher molecular weight and halogen-induced lattice stability .

- Non-iodinated derivatives (e.g., 3-Chlorobenzaldehyde) are liquids, as evidenced by their low viscosity and storage at room temperature .

Industrial and Pharmaceutical Relevance

- 2-Chloro-6-fluorobenzaldehyde is a key intermediate in synthesizing Flucloxacillin , a β-lactam antibiotic .

- 3-Chloro-2-fluoro-6-iodobenzaldehyde may serve in radiopharmaceuticals, leveraging iodine’s isotopic properties .

- The target compound’s iodine substituent positions it for use in heavy-atom derivatives in crystallography or as a contrast agent.

Biological Activity

2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS Number: 146137-84-0) is a halogenated benzaldehyde derivative notable for its unique combination of chlorine, fluorine, and iodine atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the aldehyde group (CHO) allows it to participate in various chemical reactions, making it a valuable building block in drug development and biochemical research.

The molecular formula of this compound is C₇H₃ClFIO. Its structure features a benzene ring substituted with three halogen atoms, influencing its reactivity and biological interactions. The unique combination of halogens can enhance binding affinities to biological targets, potentially modulating metabolic pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly concerning enzyme interactions. The compound's halogen substituents can enhance its ability to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The mechanism of action for this compound is primarily linked to its electrophilic nature. The halogen atoms on the benzene ring can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with specific enzymes or receptors. This reactivity can lead to the modulation of enzyme activity, either as an inhibitor or an activator.

Case Studies and Research Findings

Several studies have explored the biological activities associated with halogenated benzaldehydes similar to this compound. Here are some notable findings:

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit certain metabolic enzymes, impacting pathways involved in cancer and other diseases. For example, derivatives of halogenated benzaldehydes have shown promise as selective agonists for adenosine receptors, which are crucial in various physiological processes .

- Antimicrobial Activity : Research has indicated that halogenated compounds can exhibit antimicrobial properties. A study on related compounds demonstrated increased potency against Giardia lamblia, suggesting that structural modifications could enhance therapeutic efficacy while minimizing toxicity .

- Synthesis and Reactivity : The synthesis of this compound involves multi-step reactions that leverage its unique reactivity profile. This compound serves as an intermediate in synthesizing bioactive molecules, which may interact with biological targets through both covalent and non-covalent mechanisms .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClF | Lacks iodine; simpler halogenation pattern |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₅ClF₄ | Contains trifluoromethyl group; different reactivity |

| 6-Chloro-2-fluoro-3-methylbenzaldehyde | C₈H₇ClF | Contains a methyl group instead of iodine |

The presence of iodine in this compound distinguishes it from other halogenated derivatives, potentially enhancing its biological activity through improved binding characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-fluoro-3-iodobenzaldehyde, considering halogen reactivity and regioselectivity?

Methodological Answer: Synthesis requires careful control of halogenation sequences due to differing reactivities of Cl, F, and I. A plausible approach involves:

Diazotization and halogenation : Start with a benzaldehyde precursor. Diazotization (e.g., using NaNO₂/HCl) can introduce chlorine at the ortho position, followed by fluorination via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents). Iodination may require metal-catalyzed cross-coupling (e.g., Ullmann reaction) to avoid overhalogenation .

Safety considerations : Avoid HF (used in fluorination of related compounds) due to toxicity; opt for safer fluorinating agents like Selectfluor® .

| Method | Halogen Introduced | Yield (%) | Hazards |

|---|---|---|---|

| Diazotization (Cl) | Cl (position 2) | ~60-70 | Corrosive reagents (HCl/NaNO₂) |

| Nucleophilic F substitution | F (position 6) | ~50-60 | High-temperature conditions |

| Iodination (I) | I (position 3) | ~40-50 | Heavy metal catalysts required |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm fluorination (δ ~ -110 to -120 ppm) and NMR for aldehyde confirmation (δ ~190-200 ppm).

- X-ray Crystallography : For structural elucidation, refine data using SHELXL (robust for small molecules and high-resolution data). Key parameters:

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~314.85).

Q. What safety protocols are critical when handling this compound, especially regarding halogenated byproducts?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods mandatory due to volatile aldehydes and halogenated intermediates.

- Waste Management : Segregate halogenated waste (e.g., iodinated byproducts) and dispose via licensed hazardous waste facilities .

- First Aid : Immediate eye wash (15+ minutes) for aldehyde exposure; monitor for respiratory irritation from halogenated vapors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The iodine atom (position 3) is likely electrophilic due to low electron density.

- Reaction Feasibility : Simulate Suzuki-Miyaura coupling using Pd catalysts; optimize ligand choice (e.g., SPhos for bulky substrates).

- Validation : Compare computed activation energies with experimental yields (target: >70% for aryl-aryl coupling) .

Q. How can discrepancies between experimental spectral data and theoretical predictions be resolved?

Methodological Answer:

Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*).

Crystallographic Refinement : Use SHELXL’s TWIN and HKLF5 commands to address twinning or disordered halogen positions in X-ray data .

Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in aldehyde groups.

Q. What strategies are effective for designing multi-step syntheses using this compound as an intermediate?

Methodological Answer:

- Retrosynthetic Analysis : Target bioactive molecules (e.g., kinase inhibitors) by leveraging iodine for cross-coupling. Example pathway:

- Suzuki coupling (I → aryl group).

- Aldehyde oxidation to carboxylic acid (KMnO₄/Ag₂O).

- Protecting Groups : Use acetal protection for the aldehyde during halogenation steps to prevent side reactions.

- Yield Optimization : Employ design of experiments (DoE) to balance temperature, catalyst loading, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.